

The Multifaceted Biological Activities of Substituted 3-Aminothiophenes: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate*

Cat. No.: B068257

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For Researchers, Scientists, and Drug Development Professionals

Substituted 3-aminothiophenes represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of their antimicrobial, anticancer, and anti-inflammatory properties, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Antimicrobial Activity

Substituted 3-aminothiophenes have emerged as potent antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The structural modifications on the 3-aminothiophene core play a crucial role in determining the potency and spectrum of their antimicrobial effects.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) of various substituted 3-aminothiophene derivatives against selected microbial strains.

Compound ID	Substitution Pattern	Test Organism	MIC (µg/mL)	Reference
1	2-carboxylate, chloro, methoxy, amide functionalities	Escherichia coli	10-20	[1]
1	2-carboxylate, chloro, methoxy, amide functionalities	Staphylococcus aureus	10-20	[1]
2	2-carboxylate, chloro, methoxy, amide functionalities	Aspergillus niger	10-20	[1]
2	2-carboxylate, chloro, methoxy, amide functionalities	Candida albicans	10-20	[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of substituted 3-aminothiophene derivatives using the broth microdilution method.

1. Preparation of Materials:

- **Test Compounds:** Prepare stock solutions of the substituted 3-aminothiophene derivatives in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
- **Bacterial/Fungal Strains:** Culture the test microorganisms overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

- Media: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
- Microtiter Plates: Use sterile 96-well microtiter plates.
- Controls: Include a positive control (a standard antibiotic like Gentamicin or Ampicillin) and a negative control (broth with solvent).

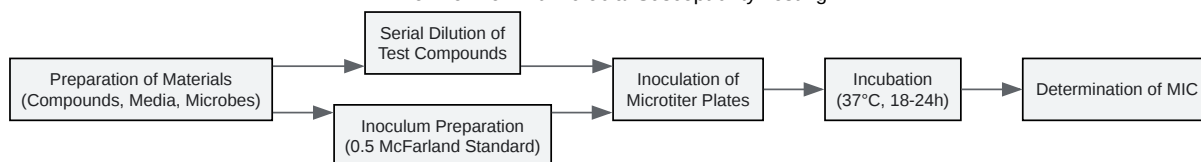
2. Procedure:

- Serial Dilution: Add 100 μ L of sterile broth to all wells of the 96-well plate. Add 100 μ L of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 μ L from one well to the next.
- Inoculum Preparation: Adjust the turbidity of the overnight microbial culture to match the 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of about 5×10^5 CFU/mL in the wells.
- Inoculation: Add 100 μ L of the diluted microbial suspension to each well, resulting in a final volume of 200 μ L per well.
- Incubation: Incubate the plates at 35-37°C for 18-24 hours.

3. Interpretation of Results:

- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

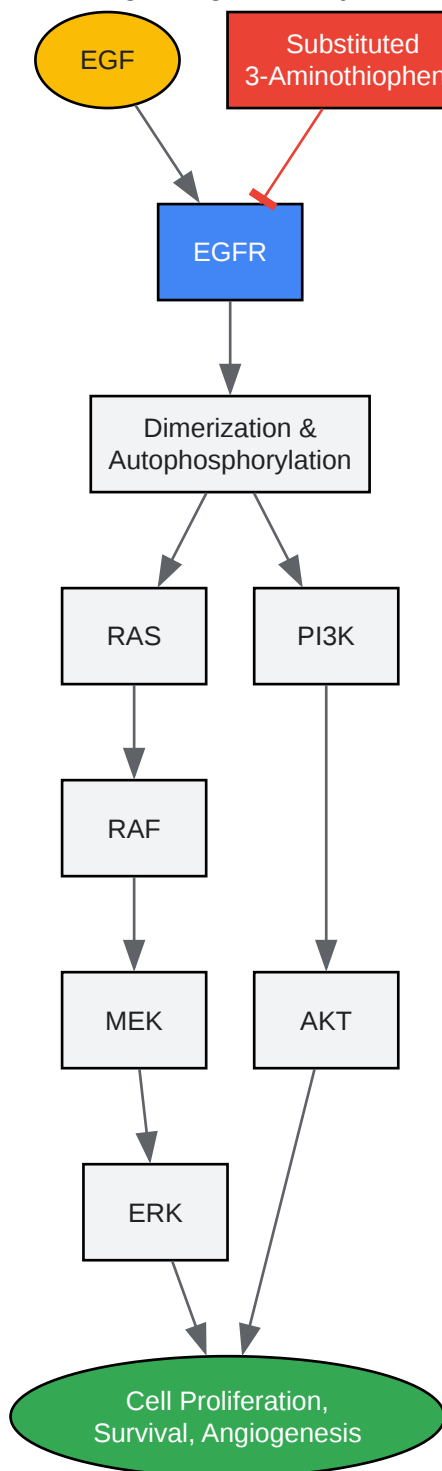
Workflow for Antimicrobial Susceptibility Testing



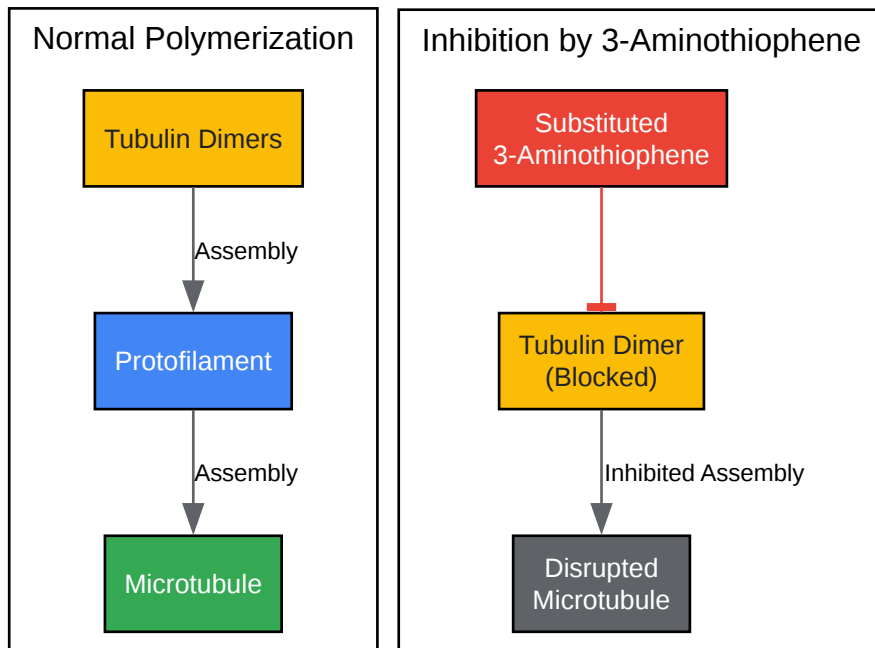
Workflow of the Sulforhodamine B (SRB) Assay

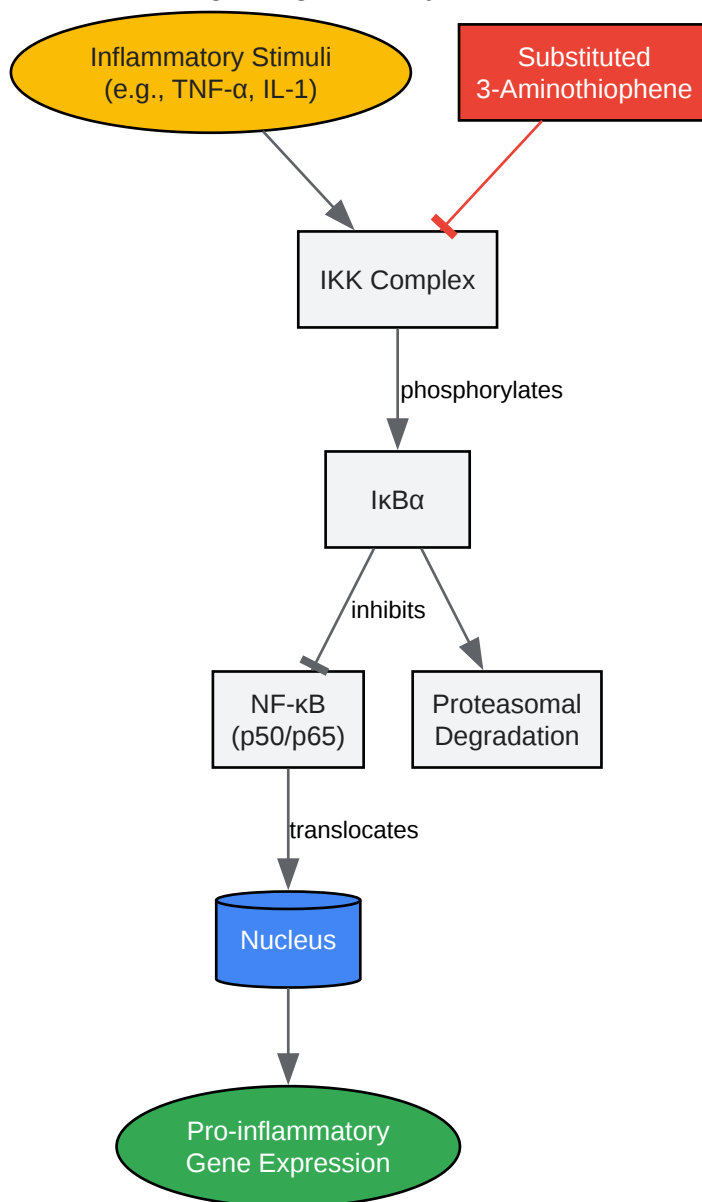


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References

- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
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